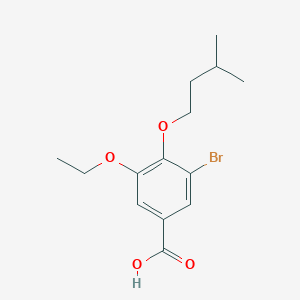

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid: is an organic compound with the molecular formula C14H19BrO4 and a molecular weight of 331.21 g/mol . This compound is characterized by the presence of a bromine atom, ethoxy group, and a 3-methylbutoxy group attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid typically involves the following steps:

Ethoxylation: The addition of an ethoxy group to the benzene ring.

Butoxylation: The attachment of a 3-methylbutoxy group to the benzene ring.

Industrial Production Methods: the synthesis likely involves standard organic synthesis techniques such as bromination, alkylation, and esterification under controlled conditions .

Analyse Chemischer Reaktionen

Bromine Substitution Reactions

The bromine atom at the 3-position is a reactive site for nucleophilic aromatic substitution (SNAr) or coupling reactions. In similar bromobenzoic acids (e.g., 3-bromo-5-iodobenzoic acid), the bromine participates in Heck cross-coupling and Sonogashira coupling reactions to form new carbon-carbon bonds . For example:

-

Heck Coupling : Reaction with alkenes under palladium catalysis could replace Br with alkene groups.

-

Sonogashira Coupling : Coupling with acetylenes to form arylacetylenes .

Ether Group Modifications

The ethoxy (-OCH₂CH₃) and 3-methylbutoxy (-OCH₂CH(CH₂CH₃)CH₂) groups are susceptible to acidic or basic cleavage:

-

Acidic Cleavage : Hydrolysis under H₃O⁺ conditions could convert ethers to hydroxyl groups, forming dihydroxybenzoic acid derivatives.

-

Oxidative Cleavage : Reaction with strong oxidizing agents (e.g., KMnO₄) may oxidize ethers to carbonyl groups, though this is less common.

Carboxylic Acid Derivatization

The benzoic acid group can undergo standard transformations:

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | SOCl₂, R-OH | Esters (e.g., methyl ester) |

| Amidation | NH₃, coupling agents | Amides |

| Neutralization | Bases (e.g., NaOH) | Sodium salt |

Heck Reaction

In analogous bromobenzoic acids, Heck coupling replaces Br with alkene groups. For 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid, this could yield substituted styrenes or arylalkenes. Example conditions:

Sonogashira Coupling

Reaction with terminal alkynes (e.g., H-C≡C-R) under palladium catalysis forms arylacetylenes. For example:

Acid-Catalyzed Rearrangements

The compound’s ethers might undergo acid-catalyzed rearrangements, such as Fischer glycosidation , though this depends on substituent positions. For example:

-

Protonation of the ether oxygen → carbocation formation → potential migration of substituents.

Base-Mediated Elimination

Under strong basic conditions, elimination reactions could occur, particularly if β-hydrogens are available. For example, the 3-methylbutoxy group might lose H₂O to form an alkene.

Limitations and Gaps

-

No Direct Data : None of the provided sources explicitly describe reactions of this compound.

-

Analogous Inference : Reactions are extrapolated from similar compounds (e.g., bromo-substituted benzoic acids with ether groups ).

-

Ester Stability : The 3-methylbutoxy group’s bulk may affect reaction rates compared to smaller ethers like methoxy.

Future Research Directions

| Area of Study | Potential Investigations |

|---|---|

| Catalytic Efficiency | Optimizing Pd catalysts for cross-coupling reactions |

| Selectivity | Controlling regioselectivity in substitution reactions |

| Environmental Impact | Assessing degradation pathways in aqueous systems |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being researched for its potential therapeutic applications. Its structural features suggest that it may act as an intermediate in the synthesis of various bioactive molecules.

Case Study: Synthesis of Cholinergic Drugs

A related compound, 3-bromo-6-methoxy-2-methylpyridine, has shown promise in the development of cholinergic drugs used to treat gastrointestinal diseases. The synthesis pathways involving compounds similar to 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid are crucial for creating effective pharmaceuticals .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, facilitating the creation of complex organic molecules.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, solvent | Biaryl compounds |

| Esterification | Acid catalyst, heat | Esters from alcohols |

| Nucleophilic Substitution | Base, solvent | Substituted benzoic acids |

Materials Science

The compound is explored for its potential use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable thin films makes it suitable for such applications.

Case Study: Organic Electroluminescent Devices

Research indicates that compounds similar to this compound can be incorporated into the active layers of OLEDs, enhancing their performance due to improved charge transport properties .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzoic acid compounds exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-bromo derivative | Staphylococcus aureus | 6.25 µg/mL |

| 3-chloro derivative | Bacillus subtilis | 12.5 µg/mL |

| 4-fluoro derivative | Enterococcus faecalis | 3.12 µg/mL |

Wirkmechanismus

The mechanism of action of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a butoxy group.

3-bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C14H19BrO4

- Molecular Weight: 331.2 g/mol

The compound features a bromine atom and two etherified groups (ethoxy and 3-methylbutoxy), which influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination - Introduction of the bromine atom.

- Ethoxylation - Addition of the ethoxy group.

- Butoxylation - Attachment of the 3-methylbutoxy group.

These reactions are performed under controlled conditions using standard organic synthesis techniques, including nucleophilic substitution and esterification .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is believed to modulate enzyme activities and cellular signaling pathways, potentially influencing metabolic processes .

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibition on various enzymes, including:

- Acetylcholinesterase (AChE) - Important for cholinergic transmission; abnormal levels are linked to neurodegenerative diseases .

- Carbonic Anhydrase (CA) - Involved in bicarbonate generation; inhibition can affect intraocular pressure, relevant in glaucoma treatments .

| Enzyme | IC50 Values (nM) | Reference |

|---|---|---|

| Acetylcholinesterase | 2.53 - 25.67 | |

| Carbonic Anhydrase I | 1.63 - 15.05 | |

| Carbonic Anhydrase II | 7.45 - 27.72 |

Case Studies

- Anticancer Properties : A study highlighted the potential anticancer effects of brominated compounds, including derivatives similar to our compound, demonstrating cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Investigations into related compounds have shown promising anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .

Pharmacokinetics

Research into the pharmacokinetic profiles of similar compounds indicates that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, essential for therapeutic applications. Further studies are needed to establish these profiles specifically for this compound .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other brominated benzoic acids. For instance:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 3-bromo-5-ethoxybenzoic acid | Lacks the butoxy group | Moderate AChE inhibition |

| 3-bromo-5-methoxybenzoic acid | Contains a methoxy instead | Lower cytotoxicity |

Eigenschaften

IUPAC Name |

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO4/c1-4-18-12-8-10(14(16)17)7-11(15)13(12)19-6-5-9(2)3/h7-9H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWBEMFVGUCFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.